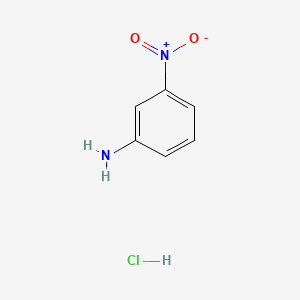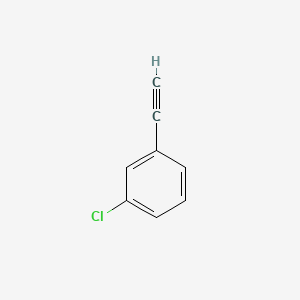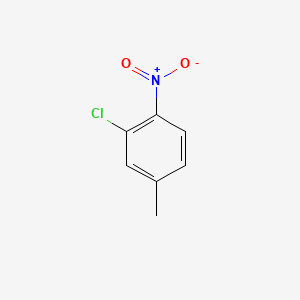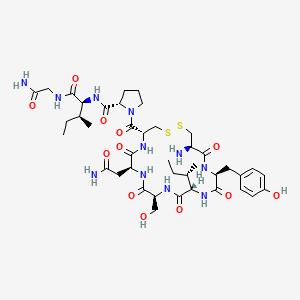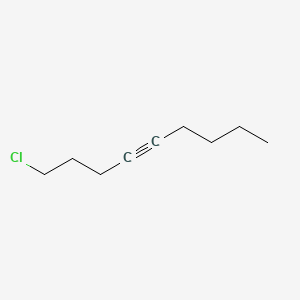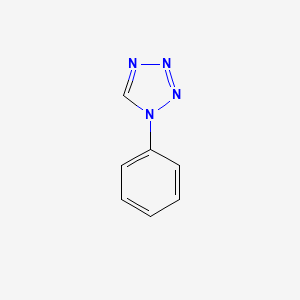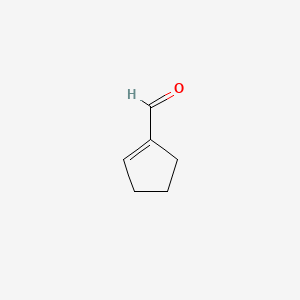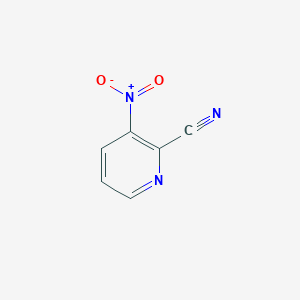
2-シアノ-3-ニトロピリジン
概要
説明
2-Cyano-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a cyano group (-CN) at the second position and a nitro group (-NO2) at the third position on the pyridine ring
科学的研究の応用
2-Cyano-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various bioactive molecules.
Materials Science: It is used in the preparation of functional materials, including polymers and dyes, due to its electron-withdrawing groups that can modify the electronic properties of materials.
作用機序
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that 2-cyano-3-nitropyridine can undergo reactions such as the one with tbaf, forming 2-cyano-3-fluoropyridine . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.
Result of Action
Its ability to undergo reactions such as the one with tbaf to form 2-cyano-3-fluoropyridine suggests that it may cause changes at the molecular level, potentially altering the function of its target molecules.
将来の方向性
The future directions of 2-Cyano-3-nitropyridine research could involve the development of fluorinated pyridines. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues, making them interesting targets for future research .
生化学分析
Biochemical Properties
2-Cyano-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with tetrabutylammonium fluoride (TBAF) to form 2-cyano-3-fluoropyridine . This interaction highlights its potential in nucleophilic substitution reactions. Additionally, 2-Cyano-3-nitropyridine is involved in the synthesis of fluorinated pyridines, which are important in pharmaceutical and agricultural applications .
Cellular Effects
2-Cyano-3-nitropyridine affects various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo nucleophilic substitution at the position 3 of the pyridine ring, which can impact cellular signaling pathways . The compound’s ability to form derivatives also suggests potential effects on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Cyano-3-nitropyridine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction mechanism of 2-Cyano-3-nitropyridine is not an electrophilic aromatic substitution but involves a sigmatropic shift of the nitro group from the 1-position to the 3-position . This shift can lead to the formation of various derivatives, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-3-nitropyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Cyano-3-nitropyridine can react with TBAF to form 2-cyano-3-fluoropyridine in a 64% yield . This reaction indicates that the compound can undergo significant changes over time, affecting its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Cyano-3-nitropyridine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on similar compounds have shown that varying dosages can lead to different levels of enzyme inhibition or activation . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-Cyano-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s reaction with TBAF to form 2-cyano-3-fluoropyridine suggests its involvement in nucleophilic substitution reactions . These interactions can influence the overall metabolic pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of 2-Cyano-3-nitropyridine within cells and tissues are essential for understanding its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. For example, its ability to form derivatives through nucleophilic substitution reactions suggests potential interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Cyano-3-nitropyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its precise biochemical effects and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-nitropyridine can be achieved through several methods. One common approach involves the nitration of 2-cyanopyridine. The nitration reaction typically employs a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently rearranges to yield 2-Cyano-3-nitropyridine .
Another method involves the reaction of 2-cyanopyridine with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. This method also results in the formation of the desired nitropyridine derivative .
Industrial Production Methods
Industrial production of 2-Cyano-3-nitropyridine typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The choice of nitrating agents and reaction conditions is crucial to ensure the efficiency and safety of the industrial process.
化学反応の分析
Types of Reactions
2-Cyano-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the third position makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The cyano group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using iron powder (Fe) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Cyano-3-aminopyridine.
Oxidation: 2-Carboxy-3-nitropyridine.
類似化合物との比較
Similar Compounds
2-Cyano-4-nitropyridine: Similar structure but with the nitro group at the fourth position.
2-Cyano-5-nitropyridine: Nitro group at the fifth position.
2-Cyano-6-nitropyridine: Nitro group at the sixth position.
Uniqueness
2-Cyano-3-nitropyridine is unique due to the specific positioning of the cyano and nitro groups, which imparts distinct reactivity and properties compared to its isomers. The position of the nitro group influences the compound’s electronic distribution and reactivity, making it suitable for specific applications in organic synthesis and materials science.
特性
IUPAC Name |
3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPGXMJZQJQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340926 | |
| Record name | 2-Cyano-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51315-07-2 | |
| Record name | 2-Cyano-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


